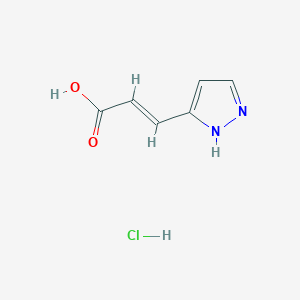

3-(1H-Pyrazol-3-yl)acrylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

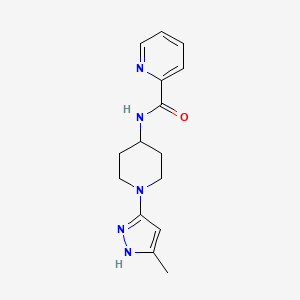

“3-(1H-Pyrazol-3-yl)acrylic acid hydrochloride” is a chemical compound that belongs to the class of halogenated heterocycles . It has an empirical formula of C6H9ClN2O2 and a molecular weight of 176.60 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of pyrazole compounds, such as “3-(1H-Pyrazol-3-yl)acrylic acid hydrochloride”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A study by Hanam A et al. involved the production of new heterocycles, where 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Molecular Structure Analysis

The molecular structure of “3-(1H-Pyrazol-3-yl)acrylic acid hydrochloride” includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The SMILES string representation of the compound is O=C(O)CCN1N=CC=C1.[H]Cl .Physical And Chemical Properties Analysis

“3-(1H-Pyrazol-3-yl)acrylic acid hydrochloride” is a solid compound . It has an empirical formula of C6H9ClN2O2 and a molecular weight of 176.60 . The compound does not have a flash point, indicating that it is not flammable .科学的研究の応用

Chemical Synthesis and Modification 3-(1H-Pyrazol-3-yl)acrylic acid hydrochloride and its derivatives have been utilized in various synthetic procedures. Notably, pyrazole-1H-4-yl-acrylic acids have been synthesized and further transformed into 3-(1, 3-diphenyl-1H-pyrazol-4-yl) propanoic acids through methods like diimide reduction, showcasing their adaptability in chemical synthesis. This approach is highlighted by its cost-effectiveness and straightforward operational procedures (Deepa et al., 2012).

Material Science and Engineering In material science, 3-(1H-Pyrazol-3-yl)acrylic acid hydrochloride derivatives have been incorporated into complex structures. For instance, 3-(pyridin-4-yl)pyrazole ligands have been used in creating two-dimensional polymeric structures with potential applications in various fields (Zhao et al., 2016). Moreover, acrylic acid derivatives have shown potential in enhancing the efficiency of processes like enhanced oil recovery, indicating the compound's versatility and utility in industrial applications (Gou et al., 2015).

Pharmacological and Biological Research In pharmacological research, certain derivatives of 3-(1H-Pyrazol-3-yl)acrylic acid hydrochloride have been synthesized and studied for their antibacterial and antifungal properties, indicating their potential in medical applications (Aly & El-Mohdy, 2015). The compound has also been used in synthesizing insecticidal candidates, showcasing its utility in agricultural research (Yang et al., 2019).

作用機序

Target of Action

Compounds with a similar pyrazole structure have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with pyrazole derivatives , it is likely that this compound influences multiple biochemical pathways.

Pharmacokinetics

One study mentions a similar compound having high solubility in saline at ph 7 , which could potentially impact its bioavailability.

Result of Action

Pyrazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may have similar effects at the molecular and cellular level.

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph .

特性

IUPAC Name |

(E)-3-(1H-pyrazol-5-yl)prop-2-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c9-6(10)2-1-5-3-4-7-8-5;/h1-4H,(H,7,8)(H,9,10);1H/b2-1+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYHGBMEWDLFEL-TYYBGVCCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C=CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NN=C1)/C=C/C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 2-{N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamido}acetate](/img/structure/B2465053.png)

![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2465054.png)

![Ethyl 4-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2465056.png)

![4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol](/img/structure/B2465058.png)

![4,5-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2465059.png)

![4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid](/img/structure/B2465070.png)

![N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea](/img/no-structure.png)